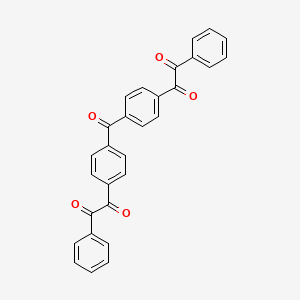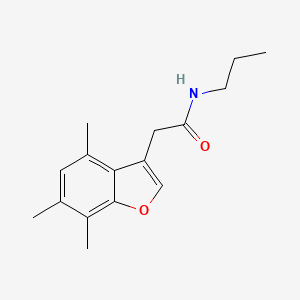
1,1'-(carbonyldi-4,1-phenylene)bis(2-phenyl-1,2-ethanedione)
描述
1,1'-(carbonyldi-4,1-phenylene)bis(2-phenyl-1,2-ethanedione), also known as CPE, is a chemical compound that has been widely studied for its potential applications in various fields. This compound is a derivative of 1,2-diketones and is known for its unique properties that make it suitable for use in several scientific research applications.
作用机制
The mechanism of action of 1,1'-(carbonyldi-4,1-phenylene)bis(2-phenyl-1,2-ethanedione) is not fully understood. However, it is believed that the compound acts as a ligand, binding to metal ions and forming stable complexes. The electron-transport properties of 1,1'-(carbonyldi-4,1-phenylene)bis(2-phenyl-1,2-ethanedione) are believed to be a result of the delocalization of electrons in the molecule.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 1,1'-(carbonyldi-4,1-phenylene)bis(2-phenyl-1,2-ethanedione). However, studies have shown that the compound is not toxic to cells and does not cause significant damage to DNA.
实验室实验的优点和局限性
One of the primary advantages of 1,1'-(carbonyldi-4,1-phenylene)bis(2-phenyl-1,2-ethanedione) is its excellent electron-transport properties, making it a suitable material for use in organic electronics. The compound is also relatively easy to synthesize, making it accessible for researchers.
One of the limitations of 1,1'-(carbonyldi-4,1-phenylene)bis(2-phenyl-1,2-ethanedione) is its limited solubility in common solvents, which can make it difficult to work with in some experiments. The compound is also relatively unstable under certain conditions, which can affect its performance in experiments.
未来方向
There are several future directions for research on 1,1'-(carbonyldi-4,1-phenylene)bis(2-phenyl-1,2-ethanedione). One area of research is the development of new materials based on 1,1'-(carbonyldi-4,1-phenylene)bis(2-phenyl-1,2-ethanedione) for use in organic electronics. Researchers are also exploring the use of 1,1'-(carbonyldi-4,1-phenylene)bis(2-phenyl-1,2-ethanedione) in the development of new sensors for the detection of metal ions and other analytes.
Another area of research is the modification of 1,1'-(carbonyldi-4,1-phenylene)bis(2-phenyl-1,2-ethanedione) to improve its solubility and stability. This could lead to the development of new materials with improved properties for use in various scientific research applications.
Conclusion:
In conclusion, 1,1'-(carbonyldi-4,1-phenylene)bis(2-phenyl-1,2-ethanedione) is a unique compound that has shown great potential for use in various scientific research applications. The compound has excellent electron-transport properties, making it suitable for use in organic electronics. It has also been used in the development of sensors for the detection of metal ions. While there is still much to learn about the compound, research on 1,1'-(carbonyldi-4,1-phenylene)bis(2-phenyl-1,2-ethanedione) is ongoing, and future developments in this field are expected.
合成方法
The synthesis of 1,1'-(carbonyldi-4,1-phenylene)bis(2-phenyl-1,2-ethanedione) involves the reaction of 4,4'-dinitrodiphenylmethane with acetylacetone in the presence of a base. The reaction results in the formation of 1,1'-(carbonyldi-4,1-phenylene)bis(2-phenyl-1,2-ethanedione) as a yellowish-green powder. The purity of the compound can be improved by recrystallization.
科学研究应用
1,1'-(carbonyldi-4,1-phenylene)bis(2-phenyl-1,2-ethanedione) has been studied extensively for its potential applications in various fields of science. One of the primary areas of research is in the field of organic electronics. 1,1'-(carbonyldi-4,1-phenylene)bis(2-phenyl-1,2-ethanedione) has been shown to have excellent electron-transport properties, making it a suitable material for use in organic field-effect transistors (OFETs) and organic solar cells.
1,1'-(carbonyldi-4,1-phenylene)bis(2-phenyl-1,2-ethanedione) has also been used in the development of fluorescent sensors for the detection of metal ions. The compound has been shown to selectively bind to certain metal ions, resulting in a change in fluorescence intensity. This property has been exploited for the development of sensors for the detection of heavy metals in environmental samples.
属性
IUPAC Name |
1-[4-[4-(2-oxo-2-phenylacetyl)benzoyl]phenyl]-2-phenylethane-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H18O5/c30-25(21-11-15-23(16-12-21)28(33)26(31)19-7-3-1-4-8-19)22-13-17-24(18-14-22)29(34)27(32)20-9-5-2-6-10-20/h1-18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVAZFUJHBPAISH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C(=O)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401204578 | |
| Record name | 1,1′-(Carbonyldi-4,1-phenylene)bis[2-phenylethanedione] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401204578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
31224-78-9 | |
| Record name | 1,1′-(Carbonyldi-4,1-phenylene)bis[2-phenylethanedione] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31224-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1′-(Carbonyldi-4,1-phenylene)bis[2-phenylethanedione] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401204578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5169150.png)


![1-{2-[2-(4-fluorophenoxy)ethoxy]ethyl}piperidine](/img/structure/B5169183.png)

![1-{2-[3-(2-ethoxyphenoxy)propoxy]phenyl}ethanone](/img/structure/B5169205.png)


![N-(2-methoxyphenyl)-N'-(1-{1-[(3-methylphenyl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)urea](/img/structure/B5169216.png)

![5-chloro-N-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}-8-quinolinamine](/img/structure/B5169221.png)
![N-allyl-N-({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-2-propen-1-amine](/img/structure/B5169225.png)
![1-methoxy-4-{[6-(4-nitrophenoxy)hexyl]oxy}benzene](/img/structure/B5169230.png)
![4-butoxy-N-[1-[(methylamino)carbonyl]-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B5169235.png)